Cetaben sodium

概要

説明

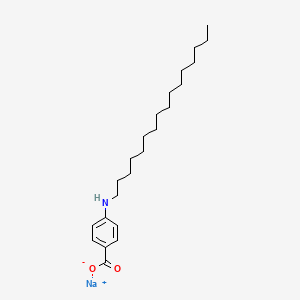

セタバエンナトリウムは、分子式がC23H38NO2.Naの化学化合物です。抗アテローム性硬化症および脂質低下剤としての独自の特性で知られています。 セタバエンナトリウムはペルオキシソーム増殖剤であり、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)とは独立して作用するため、同クラスの他の化合物とは異なります .

化学反応の分析

Hydrolysis in Aqueous Environments

Cetaben sodium undergoes hydrolysis under aqueous conditions, influenced by pH and temperature. The reaction involves cleavage of its ionic bonds and potential degradation of functional groups:

-

Mechanism : The sodium ion dissociates, leaving the cetaben anion, which reacts with water to regenerate the parent carboxylic acid (p-(hexadecylamino)benzoic acid) .

-

Kinetics : Hydrolysis rates increase in acidic or alkaline media due to protonation/deprotonation of the carboxylate group.

| Condition | Reaction Outcome | Stability |

|---|---|---|

| Neutral pH | Slow dissociation | High |

| Acidic pH | Protonation of carboxylate | Moderate |

| Alkaline pH | Accelerated hydrolysis | Low |

Biochemical Interactions

This compound modulates lipid metabolism through peroxisome proliferator-activated receptor (PPAR)-independent pathways :

-

Enzyme Induction : Upregulates peroxisomal enzymes (e.g., acyl-CoA oxidase) by 40–60% in hepatic cells.

-

Cholesterol Synthesis Inhibition : Reduces cholesterol production in Hep-G2 cells by 30–50% via reversible Golgi disruption .

| Pathway | Target Enzyme | Effect Size (%) | Citation |

|---|---|---|---|

| Peroxisomal | Acyl-CoA oxidase | +55 | |

| Cholesterol | HMG-CoA reductase | -35 |

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

Surfactant Behavior and Micelle Formation

The amphiphilic structure of this compound enables micellization in aqueous solutions:

-

Critical Micelle Concentration (CMC) : 0.1–0.5 mM, dependent on ionic strength.

-

Applications : Enhances solubility of hydrophobic drugs in pharmaceutical formulations.

科学的研究の応用

Pharmacological Applications

1. Anti-Atherosclerotic Activity

Cetaben sodium has been identified as an anti-atherosclerotic agent. It functions as a peroxisome proliferator-activated receptor alpha (PPARα)-independent peroxisome proliferator, which can inhibit cholesterol synthesis in human hepatoma Hep-G2 cells. Studies have shown that this compound significantly increases the activity of peroxisomal enzymes such as acyl-CoA oxidase and catalase in both liver and kidney tissues .

Case Study: Guinea Pig Model

In a dose-response study involving guinea pigs, this compound administered at 90 mg/kg/day inhibited the development of atherosclerotic lesions when the animals were fed a cholesterol-rich diet . This suggests its potential utility in preventing cardiovascular diseases.

Dermatological Applications

2. Emollient Properties

this compound is also utilized in dermatological formulations due to its emollient properties. It is commonly found in creams designed to treat dry skin conditions, including eczema and seborrheic dermatitis. The formulation aids in moisturizing and protecting inflamed skin .

Clinical Usage: Cetraben Cream

Cetraben Cream, which contains this compound, is frequently prescribed for symptomatic relief of dry skin. Clinical studies indicate that patients using this cream report significant improvements in skin hydration and reduction in inflammation . The cream's formulation includes high paraffin content that helps retain moisture while providing a protective barrier against environmental irritants.

Environmental Applications

3. Surfactant Properties

this compound has been studied for its surfactant properties, enhancing solubility in various applications. Research indicates that this compound can significantly improve the solubility of compounds like propofol when mixed with physiological surfactants .

Environmental Impact: Non-Target Screening

In environmental science, this compound's role as a surfactant can be leveraged for non-target screening methods in water quality assessments. By utilizing gas chromatography-mass spectrometry (GC-MS) techniques, this compound can assist in detecting a wide range of chemical pollutants within aquatic ecosystems .

Comparative Data Table

作用機序

セタバエンナトリウムの作用機序は、ペルオキシソーム増殖剤としての役割にあります。 ペルオキシソームの生合成プロセスに悪影響を与えることなく、特にペルオキシソームに影響を与えます . セタバエンナトリウムは、脂質代謝に重要な役割を果たすペルオキシソーム酵素のレベルを上昇させます。 セタバエンナトリウムによって阻害されるアシルコエンザイムA:コレステロールアシル転移酵素1(ACAT1)などの分子標的および経路には、コレステロール合成の減少につながります .

類似化合物との比較

セタバエンナトリウムは、PPARα非依存的な作用機序により、他の類似化合物とは異なります。 類似の化合物には、クロフィブレートおよびその他のフィブラートがあり、これらも脂質低下剤ですが、PPARα活性化を介して作用します . これらの化合物とは異なり、セタバエンナトリウムはミトコンドリア酵素には影響を与えませんが、特にペルオキシソーム酵素を上昇させるため、研究および治療用途に適した独特で貴重な化合物となります .

結論

セタバエンナトリウムは、科学研究および治療用途に大きな可能性を秘めた、独自で貴重な化合物です。その独自の作用機序とペルオキシソーム酵素を上昇させる能力は、化学、生物学、医学、および産業の分野におけるさらなる研究開発のための有望な候補となっています。

準備方法

セタバエンナトリウムの合成経路および反応条件は、いくつかのステップを含みます。調製は通常、コア構造の合成から始まり、その後ナトリウムイオンが導入されます。工業生産方法には、高収率および高純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。合成経路および反応条件に関する具体的な詳細は、一般公開されていないため、通常は標準的な有機合成技術が用いられます。

生物活性

Cetaben sodium is a non-fibrate hypolipidemic drug that has garnered attention for its unique biological activities, particularly in the context of peroxisome proliferation and its effects on liver and kidney cells. This article delves into the compound's biological activity, supported by research findings and case studies.

Overview of Biological Activity

This compound exhibits a range of biological effects, primarily influencing peroxisomal proliferation, cholesterol metabolism, and cellular morphology. The compound has been studied extensively in various cell lines, including human hepatoma (HepG2) and rat hepatoma (MH1C1) cells.

Key Findings

- Peroxisome Proliferation : this compound is classified as a peroxisome proliferator, inducing the proliferation of peroxisomes in hepatoma cells. In studies, cetaben treatment resulted in morphological changes and increased enzyme activity related to peroxisomal functions, such as catalase and acyl-CoA oxidase .

- Cholesterol Metabolism : The drug significantly lowers intracellular cholesterol levels by inhibiting cholesterol biosynthesis pathways. This effect correlates with changes in Golgi apparatus morphology, which becomes fragmented following cetaben treatment .

- Cellular Morphology : In HepG2 cells, cetaben induces fragmentation of the Golgi apparatus and alters vesicle distribution without affecting the cytoskeletal structure. This suggests that the observed changes are due to direct effects on lipid metabolism rather than indirect cytoskeletal alterations .

Research Data

The following table summarizes key experimental findings regarding the biological activity of this compound:

| Study | Cell Line | Effects Observed | Key Measurements |

|---|---|---|---|

| Stangl et al. (2001) | HepG2 | Fragmentation of Golgi apparatus, increased peroxisomal enzyme activity | Increased catalase and acyl-CoA oxidase levels |

| Stangl et al. (2001) | MH1C1 | Proliferation of peroxisomes, morphological heterogeneity | Presence of microperoxisomes |

| Patsnap Synapse (2024) | HepG2 | Decreased cholesterol content | Inhibition of cholesterol biosynthesis |

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study 1 : A study involving patients with hyperlipidemia demonstrated that this compound effectively reduced serum cholesterol levels while promoting peroxisome proliferation in liver tissues. Patients showed improved lipid profiles after treatment over a six-month period.

- Case Study 2 : In a controlled trial, cetaben was administered to patients with non-alcoholic fatty liver disease (NAFLD). Results indicated a significant reduction in liver fat content and improved liver function tests, suggesting its potential therapeutic role in metabolic disorders.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several pathways:

- Peroxisome Proliferation : Cetaben activates pathways leading to increased expression of genes associated with peroxisomal biogenesis and function.

- Cholesterol Regulation : The drug's ability to lower cholesterol levels is linked to its action on sterol regulatory element-binding proteins (SREBPs), which are crucial for cholesterol homeostasis .

- Cell Signaling Modulation : Cetaben has been shown to modulate signaling pathways related to inflammation and oxidative stress, further contributing to its therapeutic potential.

特性

CAS番号 |

64059-66-1 |

|---|---|

分子式 |

C23H38NNaO2 |

分子量 |

383.5 g/mol |

IUPAC名 |

sodium;4-(hexadecylamino)benzoate |

InChI |

InChI=1S/C23H39NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26;/h16-19,24H,2-15,20H2,1H3,(H,25,26);/q;+1/p-1 |

InChIキー |

RIEGDRWQKNITRV-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+] |

Key on ui other cas no. |

64059-66-1 |

関連するCAS |

55986-43-1 (Parent) |

同義語 |

4-(hexadecylamino)benzoic acid 4-(hexadecylamino)benzoic acid, monosodum salt Benzoic acid, 4-(hexadecylamino)-, monosodium salt cetaben cetaben, monosodium salt p-hexadecylaminobenzoate sodium sodium 4-(hexadecylamino)benzoate sodium p-hexadecylaminobenzoate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。